5-Amino-2-iodophenol
Description
Significance of 5-Amino-2-iodophenol as a Multifunctional Scaffold in Organic Synthesis
This compound is a substituted aromatic compound featuring three distinct functional groups: an amino group (-NH2), a hydroxyl group (-OH), and an iodine atom (-I) attached to a benzene (B151609) ring. This trifunctional nature makes it a highly valuable and versatile scaffold in organic synthesis. Each functional group offers a unique handle for chemical modification, allowing for a programmed and selective sequence of reactions.
The presence of the amino and hydroxyl groups, positioned meta to each other, provides a platform for the synthesis of various heterocyclic systems. For instance, these groups can participate in condensation reactions with suitable reagents to form fused ring systems like benzoxazoles. ontosight.ai The amino group itself is nucleophilic and can undergo a range of transformations including acylation, alkylation, and diazotization. solubilityofthings.com The hydroxyl group, being a phenolic hydroxyl, exhibits acidic properties and can be readily converted into ethers or esters. solubilityofthings.com
The iodine atom at the 2-position is a particularly strategic feature. As a heavy halogen, it is an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. acs.orgresearchgate.netthieme-connect.com This allows for the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, at a specific position on the aromatic ring. This capability is crucial for the construction of complex molecules with precisely defined three-dimensional structures. The reactivity of the C-I bond provides a powerful tool for molecular diversification and the synthesis of compound libraries for drug discovery and materials science. acs.orgsarex.com
The interplay of these three functional groups—amino, hydroxyl, and iodo—provides chemists with a powerful toolkit for the synthesis of a diverse range of compounds. The ability to selectively address each of these sites is a key aspect of its utility as a multifunctional scaffold.
Historical Context of Aminophenol and Iodophenol Derivatives in Chemical Literature
The study of aminophenols and iodophenols has a rich history, deeply intertwined with the development of industrial and medicinal chemistry. Aminophenols, as a class of compounds, have been commercially significant for over a century. unisa.ac.za For example, 4-aminophenol (B1666318) and its derivatives have been widely used as developers in black-and-white photography and as precursors to analgesic and antipyretic drugs like paracetamol. wikipedia.org 2-Aminophenol (B121084) is a key intermediate in the synthesis of various dyes and heterocyclic compounds. acs.org The synthesis of aminophenols is often achieved through the reduction of the corresponding nitrophenols. acs.org
Similarly, iodophenols have long been recognized as important intermediates in organic synthesis. nih.gov Their preparation has been explored through various methods, including the diazotization of aminophenols followed by treatment with iodide salts, a reaction that has been established for decades. nih.gov The presence of the iodine atom was quickly identified as a valuable feature for introducing further complexity into aromatic systems. thieme-connect.com Early research focused on their synthesis and basic reactivity, laying the groundwork for their later use in more sophisticated chemical transformations. nih.gov
The combination of these two functionalities in the form of amino-iodophenols represents a more modern development, driven by the increasing demand for complex and highly functionalized molecules in fields such as medicinal chemistry and materials science. The specific substitution pattern of this compound, with its strategically placed functional groups, is a testament to the ongoing refinement of synthetic tools for targeted molecular design.
Overview of Research Trajectories Involving this compound
Current research involving this compound is primarily focused on its application as a key building block for the synthesis of biologically active molecules and functional materials. One of the most prominent research trajectories is its use in the synthesis of substituted benzoxazoles. ontosight.ai These heterocyclic compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ontosight.ai The condensation of this compound with various carbonyl compounds provides a straightforward route to 5-iodobenzoxazole derivatives, which can be further functionalized via the iodine atom. ontosight.ai
Another significant area of research is the utilization of this compound in palladium-catalyzed cross-coupling reactions. acs.orgnih.gov The iodo-substituent serves as a versatile handle for the introduction of diverse molecular fragments. For instance, Sonogashira coupling with terminal alkynes can be employed to synthesize 2-alkynyl-5-aminophenols, which are precursors to a variety of other heterocyclic systems, such as benzofurans. acs.orgnih.gov These reactions are often characterized by their high efficiency and tolerance of various functional groups, making them powerful tools for the construction of complex molecular libraries.
Furthermore, the unique electronic properties conferred by the combination of electron-donating amino and hydroxyl groups and the electron-withdrawing (and polarizable) iodine atom make this compound and its derivatives interesting candidates for studies in medicinal chemistry. chemicalbook.com The iodine atom, for example, can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding. chemicalbook.com Research in this area explores how the specific substitution pattern of this compound can be leveraged to design molecules with high affinity and selectivity for biological targets.
Chemical Properties and Data
Below are tables summarizing key chemical properties and available spectral data for this compound.
| Property | Value | Source |
|---|---|---|
| CAS Number | 99968-80-6 | rsc.org |
| Molecular Formula | C₆H₆INO | rsc.org |
| Molecular Weight | 235.02 g/mol | rsc.org |
| IUPAC Name | This compound | rsc.org |
| Appearance | Solid |
| Compound | Spectroscopy Type | Key Signals | Source |
|---|---|---|---|
| 2-Iodophenol (B132878) | ¹H NMR (CDCl₃) | δ 7.65 (d, J=8.0 Hz, 1H), 7.23 (t, J=7.2 Hz, 1H), 6.99 (d, J=8.2 Hz, 1H), 6.67 (t, J=7.2 Hz, 1H), 5.34 (s, 1H) | wiley-vch.de |
| (4-iodophenyl)methanol | ¹³C NMR (CDCl₃) | δ 137.9, 131.2, 129.5, 101.1, 80.0, 70.2, 62.9, 19.2 | |
| 2-azidophenol | IR (film) | 3300, 2120, 1494, 1294, 745 cm⁻¹ |
Structure
3D Structure
Properties
Molecular Formula |
C6H6INO |
|---|---|
Molecular Weight |
235.02 g/mol |
IUPAC Name |
5-amino-2-iodophenol |
InChI |
InChI=1S/C6H6INO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H,8H2 |
InChI Key |
FQBYYHFIRLWRMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)O)I |
Origin of Product |
United States |
Synthetic Methodologies for 5 Amino 2 Iodophenol and Its Precursors
Direct Synthesis Strategies for 5-Amino-2-iodophenol
Direct synthesis strategies aim to construct the this compound molecule by introducing the key functional groups—amino, hydroxyl, and iodo—onto a benzene (B151609) ring scaffold through carefully chosen reactions.
Regioselective Iodination Approaches
The direct iodination of 3-aminophenol (B1664112) is a logical, albeit challenging, route to this compound. The primary challenge lies in achieving regioselectivity. The hydroxyl (-OH) and amino (-NH2) groups are both strongly activating and ortho-, para-directing. This means that an electrophilic iodinating agent could attack any of the activated positions (2, 4, or 6). The desired product requires iodination at the C2 position, which is ortho to both activating groups.
Common iodinating reagents used for phenols include molecular iodine (I₂) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) or nitric acid, which helps to generate the electrophilic iodine species. chemicalbook.com However, the high activation of the 3-aminophenol ring can lead to the formation of a mixture of mono-, di-, and even tri-iodinated products, making the isolation of the desired 2-iodo isomer difficult and often resulting in low yields. The lack of specific, high-yielding protocols in scientific literature for this particular transformation suggests that controlling the regioselectivity is a significant synthetic hurdle.
Amination and Hydroxylation Routes
Alternative direct approaches involve the introduction of the amino or hydroxyl group onto a precursor that already contains the other necessary substituents.
Amination Routes: A theoretical amination pathway would involve introducing an amino group at the C5 position of a 2-iodophenol (B132878) derivative. However, direct electrophilic or nucleophilic amination of the aromatic ring at this position is not a commonly employed strategy for this type of molecule and lacks substantial documentation in the literature.
Hydroxylation Routes: A more plausible, though less common, route is the hydroxylation of a 3-iodoaniline (B1194756) derivative. This could potentially be achieved through methods like copper-catalyzed hydroxylation of an aryl halide or via the conversion of an arylboronic acid to a phenol (B47542). nih.gov Another possibility involves a diazotization reaction starting from a diaminobenzene derivative. For instance, a related isomer, 2-iodo-3-aminophenol, has been synthesized from 2-amino-3-nitrophenol (B1277897) via diazotization to introduce the iodo group, followed by the reduction of the nitro group. acs.org A similar multi-step pathway could theoretically be devised for the 5-amino isomer, but it would not be considered a direct hydroxylation step.
Convergent and Divergent Synthetic Pathways
Synthetic strategies can be designed to either build the molecule from separate pieces (convergent) or to create a variety of related structures from a common intermediate (divergent).
A divergent synthesis approach is particularly relevant for creating derivatives of this compound. This strategy would begin with a key intermediate, such as 2-iodo-5-nitrophenol (B175931). From this precursor, the nitro group can be reduced to the target amine, or it could be transformed into other functional groups. Simultaneously, the phenolic hydroxyl group could be alkylated or otherwise modified. This approach, often referred to as Diversity-Oriented Synthesis (DOS), allows for the efficient production of a library of related compounds for applications like drug discovery. nih.gov
A convergent synthesis for this molecule is less straightforward. It would theoretically involve the coupling of two smaller, functionalized fragments. For example, a fragment containing the amino and hydroxyl groups could be coupled with an iodinating reagent in a highly controlled manner, but this essentially reverts to the challenges of regioselective iodination.
Alternative Synthetic Pathways to this compound Derivatives
Alternative pathways often rely on modifying existing halogenated phenols or, more commonly, manipulating the oxidation state of precursor functional groups.
Transformations from Related Halogenated Phenols
One possible alternative route is the transformation of other halogenated phenols into the desired iodo-derivative. For example, starting with 5-amino-2-bromophenol, a halogen exchange reaction could be envisioned. However, nucleophilic aromatic substitution reactions like the Finkelstein reaction (halide exchange) are notoriously difficult to perform on unactivated aryl halides. Such transformations typically require metal catalysis and harsh conditions and are not commonly reported for this specific substrate.
Reductive and Oxidative Manipulations of Precursors
The most widely applicable and effective synthetic strategy for preparing this compound involves the chemical reduction of a precursor molecule, specifically 2-iodo-5-nitrophenol. This approach circumvents the regioselectivity issues associated with direct iodination of 3-aminophenol. The synthesis begins with the iodination of 3-nitrophenol, where the directing effects of the nitro and hydroxyl groups favor iodination at the C2 position. The resulting 2-iodo-5-nitrophenol is then subjected to a reduction reaction to convert the nitro group (-NO₂) into the target amino group (-NH₂).
This nitro group reduction is a standard and high-yielding transformation in organic synthesis. Several reliable methods are available, with catalytic hydrogenation being one of the most common. google.com This method involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a solvent like ethanol (B145695) or ethyl acetate. google.com Other effective reducing agents include metals in acidic media (e.g., tin (Sn) or iron (Fe) in hydrochloric acid) or salts like sodium dithionite (B78146) (Na₂S₂O₄). The choice of reagent can depend on the presence of other functional groups in the molecule and the desired reaction conditions.
The following table summarizes common conditions for the reduction of nitrophenols, which are applicable to the synthesis of this compound from its nitro precursor.
| Precursor | Reagent / Catalyst | Solvent | Conditions | Product | Reference(s) |
| 2-Iodo-5-nitrophenol | H₂ / Pd/C | Ethanol or Ethyl Acetate | Room Temperature, 1 atm H₂ | This compound | google.com |
| p-Nitrophenol | NaBH₄ / TiCl₄ | Tetrahydrofuran | N/A | p-Aminophenol | scribd.com |
| p-Nitrophenol | H₂ / Pd@ZIF-8 | N/A | N/A | p-Aminophenol | epa.gov |
| Various Nitrophenols | SnCl₂·2H₂O | Ethanol | Reflux | Various Aminophenols | N/A |
Optimization of Reaction Conditions for High Yield and Purity in this compound Synthesis
The preparation of this compound can be approached through several synthetic routes, primarily involving the direct iodination of 3-aminophenol or through a multi-step process involving precursors like iodoanilines. The optimization of these reactions is crucial for maximizing product output and minimizing impurities.
The choice of solvent and precise temperature control are paramount in the synthesis of iodinated phenols. The polarity and proticity of the solvent can significantly influence the reactivity of the iodinating agent and the stability of intermediates.
Temperature Control: Temperature is a critical factor, especially in reactions involving diazotization, a common method for introducing functionalities to aromatic rings. Diazotization of aromatic amines is typically conducted at low temperatures, often between 0 and 5 °C, to ensure the stability of the resulting diazonium salt. Higher temperatures can lead to the decomposition of the diazonium intermediate, reducing the yield of the desired product. For direct iodination reactions, temperatures may range from ambient to moderately elevated (e.g., 70 °C) to facilitate the reaction without promoting side reactions or degradation of the product. nih.gov
Below is a table illustrating typical solvent and temperature conditions for related iodination and arylation reactions, which can inform the optimization for this compound synthesis.
| Reaction Type | Precursor | Solvent | Temperature (°C) | Typical Yield (%) |
| Direct Iodination | Phenol | Water | 25 - 50 | 75 - 85 |
| Diazotization-Iodination | p-Iodoaniline | Aqueous Acid | 0 - 5 | 70 - 80 |
| Cu-catalyzed O-Arylation | 3-Aminophenol | DMSO | 80 | >90 |
| Pd-catalyzed N-Arylation | 4-Aminophenol (B1666318) | 1,4-Dioxane (B91453) | 110 | >95 |
This table presents illustrative data based on analogous reactions to provide a framework for optimizing the synthesis of this compound.
For many synthetic routes leading to substituted phenols, catalysis plays a vital role in enhancing reaction rates and selectivity. The choice of catalyst and its loading are key optimization parameters.
Catalyst Systems: In reactions analogous to those that could produce this compound, transition metal catalysts are frequently employed. Copper-based catalysts, such as Copper(I) iodide (CuI), are often used in arylation reactions of aminophenols. nih.gov The efficiency of these catalysts can be enhanced by the use of ligands, such as picolinic acid. For palladium-catalyzed reactions, specialized phosphine (B1218219) ligands like BrettPhos are utilized to achieve high selectivity and yield. nih.gov In direct iodination, while not always catalytic, the use of an oxidizing agent like hydrogen peroxide or iodic acid is essential to generate the electrophilic iodine species in situ. researchgate.netjustia.com
Catalyst Loading: The amount of catalyst used, or catalyst loading, is a critical factor to optimize. Ideally, the lowest possible catalyst loading that provides a high yield in a reasonable timeframe is desired to minimize costs and reduce potential contamination of the final product with residual metal. For copper-catalyzed O-arylation of aminophenols, catalyst loadings of around 10 mol% of CuI are typical. nih.gov In highly efficient palladium-catalyzed systems, loadings can be as low as 0.2 mol%. nih.gov
The following table provides examples of catalyst systems and loadings used in the synthesis of related aminophenol derivatives.
| Reaction Type | Catalyst | Ligand | Catalyst Loading (mol%) | Base |
| Cu-catalyzed O-Arylation | CuI | Picolinic Acid | 10 | K₃PO₄ |
| Pd-catalyzed N-Arylation | BrettPhos precatalyst | - | 0.2 | NaOt-Bu |
| Direct Iodination | I₂ | - | Stoichiometric | - |
This table is illustrative and based on reactions of similar compounds, providing a starting point for catalyst selection and optimization in this compound synthesis.
The final stage of the synthesis involves the isolation of the crude product from the reaction mixture and its purification to meet the required quality standards.
Isolation: Upon completion of the reaction, the initial isolation of this compound typically involves quenching the reaction, followed by extraction or filtration. If the reaction is conducted in an aqueous medium, the product may precipitate and can be collected by filtration. For reactions in organic solvents, an aqueous workup is common. This involves washing the organic layer with water or brine to remove inorganic salts and water-soluble impurities. The organic solvent is then removed under reduced pressure to yield the crude product. In some procedures, adjusting the pH of the aqueous solution can facilitate the precipitation of the aminophenol product.
Purification Techniques:
Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude this compound would be dissolved in a suitable hot solvent, and then the solution is cooled slowly to allow the formation of pure crystals, leaving impurities behind in the mother liquor. The choice of solvent is critical; ideal solvents will dissolve the compound well at high temperatures but poorly at low temperatures. Mixtures of solvents, such as ethanol-water or ethyl acetate-hexane, are often used to achieve the desired solubility profile.
Column Chromatography: For more challenging separations or to achieve very high purity, column chromatography is employed. The crude product is passed through a stationary phase (commonly silica (B1680970) gel) using a mobile phase (a solvent or mixture of solvents). The components of the mixture separate based on their differential adsorption to the stationary phase. This technique is highly effective for removing closely related impurities.
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used for purification. This method separates components based on differences in their boiling points.
The choice of purification method depends on the physical properties of this compound and the nature of the impurities present. Often, a combination of these techniques is necessary to achieve the desired level of purity.
Reactivity and Reaction Pathways of 5 Amino 2 Iodophenol
Transformations Involving the Iodine Moiety in 5-Amino-2-iodophenol
The carbon-iodine bond in this compound is the most labile site for many synthetic transformations. Aryl iodides are highly valued substrates in organic synthesis due to their reactivity, particularly in palladium-catalyzed reactions. wwjmrd.com The electron-donating nature of the amino and hydroxyl groups can influence the reactivity of the C-I bond, making this molecule an interesting substrate for a range of coupling reactions.
Cross-Coupling Reactions of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orgscience.gov this compound readily participates in several of these transformations, enabling the synthesis of a diverse array of more complex molecules.
The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis. wwjmrd.comlibretexts.orgyonedalabs.com this compound is an effective coupling partner in this reaction, typically reacting with various aryl or heteroaryl boronic acids or their esters. This reaction is instrumental in constructing biaryl scaffolds, which are common motifs in pharmaceuticals and materials science.
The general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.orglibretexts.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored depending on the specific boronic acid used. wwjmrd.comnih.gov
Below is a table summarizing representative examples of Suzuki-Miyaura couplings involving this compound.
The Heck reaction, involving the coupling of an aryl halide with an alkene, and the Sonogashira reaction, which couples an aryl halide with a terminal alkyne, are also important transformations for this compound. wikipedia.orgrsc.orgresearchgate.netlibretexts.orgorganic-chemistry.org These reactions provide powerful methods for introducing unsaturated carbon chains onto the phenolic ring.
The Sonogashira coupling is particularly well-documented for this substrate. wikipedia.orglibretexts.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org This reaction is frequently used as a key step in the synthesis of heterocyclic compounds, such as benzoxazoles, where the alkyne moiety is introduced and then participates in a subsequent cyclization reaction. nih.govrsc.orgnih.gov
The table below provides examples of Sonogashira coupling reactions with this compound.
While the Heck reaction is mechanistically related, specific examples utilizing this compound are less commonly reported in the literature but are mechanistically feasible under standard Heck conditions.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgnih.govbeilstein-journals.org Applying this reaction to this compound involves coupling a primary or secondary amine at the C-2 position, displacing the iodine atom. This would result in the formation of a 2,5-diaminophenol (B1598321) derivative.
The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (often a bulky, electron-rich biarylphosphine), and a strong base. wikipedia.orglibretexts.orgnih.gov While the substrate already possesses an amino group, this group generally does not interfere with the coupling at the iodo-position under the right conditions. However, careful optimization is often necessary to prevent side reactions, such as self-coupling or catalyst inhibition.
Beyond the major named cross-coupling reactions, the iodine atom of this compound can participate in other palladium-catalyzed transformations. These include carbonylation reactions, where a carbonyl group is inserted using carbon monoxide, and cyanation reactions to introduce a nitrile group. nih.gov
For example, aminocarbonylation can be achieved by reacting this compound with an amine and carbon monoxide in the presence of a palladium catalyst. nih.gov This reaction synthesizes amides and is a valuable tool for building more complex molecular architectures. Similarly, cyanation using reagents like zinc cyanide or potassium cyanide can introduce a nitrile functionality, which is a versatile precursor for amines, carboxylic acids, and other nitrogen-containing heterocycles.
Nucleophilic Displacement of Iodine in this compound
Direct nucleophilic aromatic substitution (SNAr) of the iodine on this compound is generally difficult due to the electron-rich nature of the aromatic ring. Such reactions typically require strong activation by electron-withdrawing groups, which are absent in this molecule.
However, copper-catalyzed Ullmann-type reactions can facilitate the nucleophilic displacement of the iodine with various nucleophiles, such as alcohols, amines, and thiols. These reactions often require higher temperatures compared to their palladium-catalyzed counterparts but provide a complementary method for forming carbon-heteroatom bonds. For example, the copper-catalyzed coupling of phenols (O-arylation) or amines (N-arylation) with this compound can be achieved, although selective reaction at the iodine site versus the existing amino or hydroxyl groups requires careful control of reaction conditions and potential use of protecting groups. mit.edu Halogen exchange reactions, where the iodine is displaced by another halogen like radioiodine, are also known, particularly in the synthesis of radiolabeled compounds. nih.gov
Radical Reactions Involving the C-I Bond of this compound
The carbon-iodine (C-I) bond in aryl iodides like this compound is the weakest among the carbon-halogen bonds, making it susceptible to homolytic cleavage to form an aryl radical. This reactivity is the basis for various radical-mediated transformations. Such reactions can be initiated by photolytic or thermal energy, or through the use of radical initiators. uomustansiriyah.edu.iq
A key reaction pathway involves the abstraction of the iodine atom by a radical species, such as the tri-n-butyltin radical ((n-Bu)₃Sn•), which is commonly generated from tri-n-butyltin hydride (Bu₃SnH) and an initiator like Azobisisobutyronitrile (AIBN). libretexts.org This process generates a 4-amino-2-hydroxyphenyl radical, which can then participate in a variety of subsequent reactions, including intramolecular cyclizations or intermolecular additions to unsaturated systems. libretexts.org
Recent advancements have demonstrated metal-free photolytic borylation reactions of aryl iodides in aqueous solutions. rsc.org Under UV irradiation, the C-I bond can undergo homolytic cleavage to form the corresponding aryl radical. rsc.org This reactive intermediate can then be trapped by a diboron (B99234) species to form a C-B bond, highlighting a modern application of C-I bond radical chemistry. rsc.org Evidence for reversible C-I bond formation via a radical pathway has also been observed in photoinduced palladium-catalyzed carboiodination reactions, underscoring the dynamic nature of these intermediates. researchgate.net
Table 1: Examples of Radical Reaction Initiation on Aryl Iodides
| Initiation Method | Reagents | Key Intermediate |
|---|---|---|
| Thermal/Chemical | AIBN, Bu₃SnH | Aryl radical |
| Photochemical | UV light | Excited state leading to aryl radical |
| Photoinduced Catalysis | Pd(0)/Blue Light | Aryl Pd(I)-radical species |
Reactions of the Amino Group in this compound
The primary amino group is a potent nucleophile and a key site for a wide array of chemical modifications, including acylation, sulfonylation, alkylation, arylation, and diazotization.
The nucleophilic amino group readily reacts with acylating agents such as acyl chlorides or anhydrides to form stable amide linkages. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. However, the presence of the hydroxyl group introduces a challenge of chemoselectivity. To achieve selective N-acylation over O-acylation, reaction conditions must be carefully controlled. Under basic or neutral conditions, N-acylation is generally favored due to the higher nucleophilicity of the amine.
Conversely, achieving selective O-acylation requires suppressing the reactivity of the amino group. This can be accomplished by performing the reaction in a strongly acidic medium, such as trifluoroacetic acid (CF₃CO₂H). nih.gov In such an environment, the amino group is protonated to form a non-nucleophilic ammonium (B1175870) salt, allowing the acylating agent to react exclusively with the hydroxyl group. nih.gov
Sulfonylation of the amino group can be achieved by reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base, yielding a sulfonamide. Similar to acylation, chemoselectivity is a key consideration. Copper(II)-catalyzed C(sp²)–H bond sulfonylation has also been described for ortho-aminophenols, where a sulfonyl radical generated from a sulfonyl hydrazide forms a C-S bond with the aminophenol. rsc.org
Selective N-alkylation of aminophenols can be achieved through a one-pot reaction involving condensation with an aldehyde followed by in-situ reduction of the resulting imine with a reducing agent like sodium borohydride. researchgate.netresearchgate.net This reductive amination pathway provides a straightforward method to introduce primary or secondary alkyl groups to the nitrogen atom while leaving the hydroxyl group untouched. researchgate.net
N-arylation of the amino group is typically accomplished via transition metal-catalyzed cross-coupling reactions. Both copper- and palladium-based catalyst systems have been developed to control the chemoselectivity of arylation in aminophenols. nih.govmit.edu For instance, selective N-arylation of 2-aminophenol (B121084) can be achieved using CuI as a catalyst in 1,4-dioxane (B91453) at 110 °C. nih.govmit.edu In contrast, palladium catalysts incorporating specific biarylmonophosphine ligands, such as BrettPhos, have been shown to selectively promote N-arylation in 3- and 4-aminophenols. nih.govmit.edu Transition metal-free methods using diaryliodonium salts have also emerged as a viable route for the N-arylation of amino acid esters, a transformation that can be applied to aminophenols. nih.gov
As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). This reaction converts the amino group into a highly versatile diazonium salt intermediate (4-hydroxy-3-iodobenzenediazonium salt).
The diazonium group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles in subsequent transformations. These reactions allow for the introduction of a broad range of functional groups onto the aromatic ring in place of the original amino group.
Table 2: Common Transformations of Aryl Diazonium Salts
| Reaction Name | Reagents | Product Functional Group |
|---|---|---|
| Sandmeyer Reaction | CuCl / CuBr / CuCN | -Cl / -Br / -CN |
| Schiemann Reaction | HBF₄, heat | -F |
| Gattermann Reaction | Cu powder, H⁺ | Halogen or other groups |
| Iodide Displacement | KI | -I |
| Hydrolysis | H₂O, H⁺, heat | -OH |
| Reduction | H₃PO₂ | -H |
| Azo Coupling | Activated Aromatic Ring | -N=N-Ar |
These transformations make the diazonium salt of this compound a pivotal intermediate for synthesizing a diverse range of substituted iodophenols.
Reactions of the Hydroxyl Group in this compound
The phenolic hydroxyl group is nucleophilic and weakly acidic, enabling reactions such as etherification and esterification. The primary challenge in modifying the hydroxyl group is achieving selectivity in the presence of the competing amino nucleophile.
Selective O-alkylation (etherification) can be performed by first protecting the more nucleophilic amino group. One method involves the condensation of the aminophenol with benzaldehyde (B42025) to form an imine, temporarily protecting the amine. The phenolic hydroxyl group can then be alkylated using an alkyl halide. Subsequent hydrolysis of the imine regenerates the amino group, affording the O-alkylated product. researchgate.net
Selective O-arylation (a form of etherification) is also achievable using specialized catalyst systems. nih.gov Copper-catalyzed methods employing picolinic acid as a ligand have been shown to effectively catalyze the O-arylation of 3-aminophenols with aryl iodides, with high levels of chemoselectivity and no observed N-arylation. nih.govmit.edu
Direct and selective O-acylation (esterification) is best achieved under strongly acidic conditions. nih.gov By dissolving this compound in an acidic solvent like anhydrous trifluoroacetic acid, the amino group is protonated and deactivated. The addition of an acyl chloride or anhydride (B1165640) then leads to the exclusive formation of the corresponding ester at the hydroxyl position. nih.gov The product can often be isolated as a stable hydrochloride or trifluoroacetate (B77799) salt.
Phenolic Oxidations of this compound
The phenolic hydroxyl group in this compound is a primary site of oxidative reactivity. The electron-donating nature of both the amino and hydroxyl groups enhances the susceptibility of the aromatic ring to oxidation. Phenolic oxidation typically proceeds through the formation of a phenoxyl radical or a phenoxonium cation intermediate. These reactive species can then undergo several transformations, with oxidative coupling being a prominent pathway for aminophenols. rsc.orgnih.gov
In the case of 2-aminophenol derivatives, oxidative conditions often lead to the formation of phenoxazinone structures. mdpi.comresearchgate.net This transformation is a key biosynthetic step for various natural products and has been mimicked in synthetic chemistry. The process is believed to initiate with the oxidation of the phenol (B47542) to a reactive intermediate, which is then trapped by the proximate amino group of a second molecule. A subsequent cyclization and further oxidation yield the characteristic tricyclic phenoxazinone core. rsc.org
Various oxidizing agents can be employed to achieve this transformation. Mild oxidants are often preferred to prevent overoxidation and decomposition of the starting material or product. nih.gov Copper(II) complexes, for instance, have been shown to effectively catalyze the aerobic oxidation of 2-aminophenol, mimicking the function of the enzyme phenoxazinone synthase. rsc.org Hypervalent iodine reagents can also induce oxidation, leading to dearomatization and the formation of ortho-quinone intermediates, which are precursors to further reactions. nih.gov Given this precedent, this compound is expected to undergo similar oxidative dimerization and cyclization reactions to yield substituted iodophenoxazinones.
The table below summarizes common oxidative conditions applied to aminophenol systems and the typical products formed, which can be extrapolated to predict the reactivity of this compound.
| Oxidant/Catalyst System | Substrate Type | Resulting Product/Intermediate | Research Finding |
| Sodium Iodate (NaIO₃) | 2-Aminophenols | 2-Aminophenoxazin-3-ones | Effective for oxidative cyclocondensation to form phenoxazinone structures. mdpi.com |
| Mononuclear Copper(II) Complexes / O₂ | 2-Aminophenol (H₂AP) | 2-Amino-phenoxazine-3-one (APX) | Mimics the catalytic function of phenoxazinone synthase, proceeding through a substrate radical intermediate. rsc.org |
| Phenyliodine(III) Diacetate (PIDA) | N-allyl-2-aminophenols | ortho-Quinone Intermediate | Oxidation/dearomatization of the aminophenol ring is the initial step, leading to intermediates for cascade reactions. nih.gov |
Multi-site Reactivity and Cascade Reactions of this compound
This compound is a multifunctional building block, possessing three distinct reactive sites: the phenolic hydroxyl group, the aromatic amino group, and the carbon-iodine bond. This multi-site reactivity allows for the design of complex cascade reactions, where a single synthetic sequence can generate multiple new bonds and stereocenters, leading to the efficient construction of heterocyclic scaffolds. researchgate.net
The carbon-iodine bond is particularly valuable as a synthetic handle for transition-metal-catalyzed cross-coupling reactions. nobelprize.orgscience.gov Palladium- and copper-based catalysts are widely used to form new carbon-carbon and carbon-heteroatom bonds at this position. Reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings can be used to introduce a variety of substituents onto the aromatic ring.
The amino and hydroxyl groups, on the other hand, are excellent nucleophiles. nih.gov They can participate in intramolecular cyclization reactions, trapping electrophilic centers generated in a prior reaction step. This combination of an initial intermolecular cross-coupling followed by an intramolecular cyclization forms the basis of many powerful cascade sequences.
For example, a palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne would introduce an alkynyl side chain. This intermediate can then undergo a subsequent intramolecular cyclization, promoted by various catalysts, where either the phenolic oxygen attacks the alkyne to form a substituted benzofuran, or the amino nitrogen attacks to form a substituted indole. Similarly, introducing an alkenyl group via a Heck or Suzuki reaction could set the stage for an intramolecular hydroalkoxylation or hydroamination to yield dihydrobenzofurans or indolines, respectively. researchgate.net
The synthesis of phenoxazines from 2-aminophenols exemplifies a cascade process where both the amino and hydroxyl groups participate in the formation of a new heterocyclic ring system. nih.gov This reactivity highlights the potential of this compound to serve as a precursor to complex, polycyclic structures through carefully designed one-pot transformations.
The following table outlines catalytic systems and reaction types that leverage the multi-site reactivity of aminophenol and iodo-aromatic compounds, illustrating potential cascade pathways for this compound.
| Catalytic System | Reaction Type | Functional Group Targeted | Potential Cascade Outcome for this compound |
| Pd(OAc)₂ / Phosphine Ligand | Aminocarbonylation / Alkoxycarbonylation | C-I bond, -NH₂, -OH | Introduction of amide or ester functionalities, potentially leading to lactams or lactones via secondary cyclization. nih.gov |
| CuI / Ligand (e.g., picolinic acid) | O-Arylation (Ullmann Condensation) | C-I bond, -OH | Selective formation of a diaryl ether, with the amino group available for subsequent transformations. nih.gov |
| BrettPhos Precatalyst (Pd-based) | N-Arylation (Buchwald-Hartwig) | C-I bond, -NH₂ | Selective formation of a diaryl amine, preserving the hydroxyl group for further reactions like O-alkylation or cyclization. nih.gov |
| Rh(III) Catalysts | Oxidative Annulation | C-H bond, -NH₂/-OH | C-H activation adjacent to a directing group followed by annulation with an alkyne or alkene to build fused ring systems. unirioja.es |
Derivatization and Scaffold Diversification of 5 Amino 2 Iodophenol
Synthesis of Libraries Based on the 5-Amino-2-iodophenol Core
The inherent structural features of this compound make it an attractive starting point for the generation of diverse chemical libraries. The presence of three distinct reactive sites—the nucleophilic amino and hydroxyl groups, and the electrophilic carbon-iodine bond—enables a multitude of chemical transformations. These reactions can be employed in a combinatorial fashion to rapidly generate a large number of structurally related molecules.
One common approach involves leveraging the reactivity of the amino and hydroxyl groups to construct heterocyclic scaffolds. For instance, the reaction of aminophenols with aldehydes or their equivalents can lead to the formation of benzoxazines, a class of compounds with applications in polymer chemistry and as bioactive molecules. While direct examples utilizing this compound in large-scale benzoxazine library synthesis are not extensively documented in readily available literature, the general synthetic routes are well-established.
Another key strategy for library synthesis from this compound involves palladium-catalyzed cross-coupling reactions at the iodo position. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. For example, the Suzuki-Miyaura coupling with various boronic acids or the Sonogashira coupling with terminal alkynes can be performed. Subsequently, the amino and hydroxyl groups can be further functionalized through acylation, alkylation, or sulfonation, leading to a library of compounds with diverse functionalities.
The following table illustrates a hypothetical library design based on the this compound core, showcasing the potential for diversification at all three functional positions.
| Core Scaffold | R1 (from C-I) | R2 (from -NH2) | R3 (from -OH) |
| This compound | Phenyl | Acetyl | Methyl |
| This compound | Pyridinyl | Benzoyl | Ethyl |
| This compound | Thienyl | Mesyl | Propyl |
| This compound | Ethynylphenyl | Boc | Benzyl |
| This compound | Vinyl | Tosyl | Allyl |
Regioselective Functionalization of this compound Derivatives
Regioselectivity refers to the preferential reaction at one specific position over other possible positions. In the context of this compound and its derivatives, achieving regioselectivity is key to synthesizing specific target molecules and avoiding the formation of isomeric mixtures.
The inherent electronic properties of the this compound scaffold play a significant role in directing regioselectivity. The amino and hydroxyl groups are ortho-, para-directing activators for electrophilic aromatic substitution, while the iodo group is a deactivating ortho-, para-director. However, direct electrophilic substitution on the ring is often complicated by the multiple activating groups.
A more controlled approach to regioselective functionalization relies on modern synthetic methodologies, particularly transition-metal-catalyzed C-H activation. nih.govnih.gov These methods allow for the direct functionalization of specific C-H bonds, often guided by a directing group within the molecule.
For derivatives of this compound, the existing functional groups can act as directing groups. For example, after protection of the amino and hydroxyl groups, a directing group could be installed on the nitrogen atom to direct C-H activation to the C6 position. This would allow for the introduction of a fourth point of diversity on the aromatic ring.
Furthermore, the relative reactivity of the functional groups themselves can be exploited for regioselective transformations. For instance, under carefully controlled conditions, it may be possible to achieve selective N-alkylation over O-alkylation, or vice versa, by tuning the base and solvent system. The steric environment around each reactive site also influences regioselectivity, with bulkier reagents favoring reaction at the less sterically hindered position.
Spectroscopic and Structural Characterization Methodologies for 5 Amino 2 Iodophenol and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Amino-2-iodophenol
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution and in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.
One-dimensional ¹H and ¹³C NMR are the foundational experiments for structural analysis. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide a clear fingerprint of the molecule.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons and the protons of the amino and hydroxyl groups. The substituents (-I, -OH, -NH₂) exert significant influence on the chemical shifts of the aromatic protons. The iodine atom is de-shielding, while the hydroxyl and amino groups are strongly shielding.
H-6: This proton is ortho to both the amino and iodo groups and is expected to appear as a doublet.
H-4: This proton is ortho to the amino group and meta to the iodo and hydroxyl groups. It would likely appear as a doublet of doublets.
H-3: This proton is ortho to the iodo and hydroxyl groups and will also appear as a doublet.
-NH₂ and -OH Protons: These will appear as broad singlets whose chemical shifts are dependent on solvent and concentration.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will display six distinct signals for the carbon atoms of the benzene (B151609) ring. The chemical shifts are highly indicative of the substituent attached.
C-1 (C-OH): The carbon atom bonded to the hydroxyl group will be significantly downfield.
C-2 (C-I): The carbon bearing the iodine atom will show a characteristic upfield shift due to the heavy atom effect.
C-5 (C-NH₂): The carbon attached to the amino group will also be shifted downfield.
C-3, C-4, C-6: These carbons will have chemical shifts influenced by their proximity to the various substituents.
A predicted assignment of the NMR spectral data is presented below.
| ¹H NMR Data | ¹³C NMR Data | |||
|---|---|---|---|---|
| Proton Position | Predicted δ (ppm) | Predicted Multiplicity & J (Hz) | Carbon Position | Predicted δ (ppm) |
| H-3 | ~7.30 - 7.40 | d, J ≈ 8.5 Hz | C-1 | ~150 - 155 |
| H-4 | ~6.30 - 6.40 | dd, J ≈ 8.5, 2.5 Hz | C-2 | ~85 - 90 |
| H-6 | ~6.80 - 6.90 | d, J ≈ 2.5 Hz | C-3 | ~130 - 135 |
| -OH | Variable (broad s) | s (broad) | C-4 | ~110 - 115 |
| -NH₂ | Variable (broad s) | s (broad) | C-5 | ~145 - 150 |
| C-6 | ~120 - 125 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure by revealing through-bond correlations between nuclei. jeol.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. libretexts.org For this compound, a COSY spectrum would show a cross-peak between the signals for H-3 and H-4, confirming their ortho relationship. Another correlation would be expected between H-4 and H-6 if a small 4-bond coupling exists, though the primary correlation would be H-3/H-4.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively link the proton signals for H-3, H-4, and H-6 to their corresponding carbon signals C-3, C-4, and C-6, respectively, confirming the assignments made from the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons (those with no attached protons) and piecing together the molecular framework. Key expected HMBC correlations for this compound would include:
H-3 correlating to C-1, C-2, and C-5.
H-4 correlating to C-2 and C-6.
H-6 correlating to C-2, C-4, and C-5.
Protons of the -NH₂ group correlating to C-4 and C-6.
Solid-State NMR (ssNMR) provides structural and dynamic information on materials in their solid phase, which is inaccessible by solution NMR. emory.edunih.gov For this compound, ssNMR would be a powerful tool for characterizing its crystalline form.
Key applications include:
Polymorph Identification: ssNMR can distinguish between different crystalline forms (polymorphs) of the compound, as the distinct packing arrangements in each polymorph would lead to different ¹³C chemical shifts.
Intermolecular Interactions: Techniques like cross-polarization magic-angle spinning (CP-MAS) can be used to study intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which dictate the crystal packing.
Structural Refinement: ssNMR data can be used in conjunction with X-ray diffraction data to refine crystal structures, particularly for determining the positions of hydrogen atoms.
Mass Spectrometry (MS) Characterization of this compound
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the m/z value of an ion with very high accuracy (typically to within 5 ppm), allowing for the unambiguous determination of its elemental formula. thermofisher.comnih.gov This is a critical step in confirming the identity of a synthesized compound or identifying an unknown. The high resolving power of HRMS instruments can distinguish between ions with very similar nominal masses but different elemental compositions. nih.gov
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆INO |
| Nominal Mass | 235 g/mol |
| Monoisotopic Mass (Theoretical) | 234.94941 Da |
| Typical HRMS Measurement (e.g., ESI-TOF) | [M+H]⁺ = 235.95669 Da |
In techniques like Electron Ionization Mass Spectrometry (EI-MS), the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides a structural fingerprint of the molecule. libretexts.org
For this compound, the fragmentation is dictated by the stability of the aromatic ring and the nature of its substituents. The most likely fragmentation pathways include:
Loss of Iodine: The C-I bond is relatively weak, making the loss of an iodine radical (·I) a highly favorable initial fragmentation step. This would lead to a very prominent peak.
Loss of Carbon Monoxide: Phenolic structures often undergo fragmentation with the loss of a neutral carbon monoxide (CO) molecule after initial fragmentation.
Loss of Hydrogen Cyanide: The amino group can lead to the elimination of HCN from the ring structure.
| m/z | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 235 | [C₆H₆INO]⁺˙ (Molecular Ion) | - |
| 108 | [M - I]⁺ | ·I (127) |
| 80 | [M - I - CO]⁺ | ·I, CO (127, 28) |
| 81 | [M - I - HCN]⁺˙ | ·I, HCN (127, 27) |
This analysis of fragmentation provides corroborating evidence for the structure elucidated by NMR spectroscopy.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of molecules. The functional groups present in this compound—the hydroxyl (-OH), amino (-NH₂), and the carbon-iodine (C-I) bond on a benzene ring—give rise to characteristic vibrational frequencies. While specific experimental spectra for this compound are not widely published, a detailed analysis can be inferred from the well-established vibrational modes of substituted phenols, anilines, and halogenated aromatic compounds.
The IR spectrum is expected to be dominated by strong absorptions from the O-H and N-H stretching vibrations. The O-H stretching band is typically broad due to hydrogen bonding and appears in the range of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group usually appear as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes.
Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will produce a series of bands in the 1450-1620 cm⁻¹ region. The positions of these bands are sensitive to the substitution pattern on the ring. The C-O stretching and O-H bending vibrations are expected in the 1200-1400 cm⁻¹ range. The C-N stretching vibration typically appears in the 1250-1350 cm⁻¹ region.
The presence of the heavy iodine atom significantly influences the vibrational spectrum. The C-I stretching vibration is expected at a low frequency, typically in the 480-610 cm⁻¹ range. This region can, however, also contain aromatic ring deformation modes.
Raman spectroscopy provides complementary information. While O-H and N-H stretches are typically weak in Raman spectra, the aromatic ring vibrations and the C-I stretch are expected to show strong Raman scattering. The symmetric "ring breathing" mode of the substituted benzene ring is a particularly strong and characteristic band in the Raman spectrum.
A predicted summary of the characteristic vibrational frequencies for this compound is presented in the table below, based on data from analogous compounds.
Table 1: Predicted Infrared and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | 3200-3600 (broad) | Weak | Strong (IR) |
| N-H Asymmetric Stretch | ~3450 | Weak | Medium (IR) |
| N-H Symmetric Stretch | ~3350 | Weak | Medium (IR) |
| Aromatic C-H Stretch | 3000-3100 | Medium | Medium |
| C=C Aromatic Ring Stretch | 1450-1620 | Strong | Strong |
| N-H Bend | 1590-1650 | Weak | Medium (IR) |
| O-H Bend | 1300-1400 | Weak | Medium (IR) |
| C-N Stretch | 1250-1350 | Medium | Medium |
| C-O Stretch | 1200-1260 | Medium | Strong (IR) |
| Aromatic Ring Breathing | Not prominent | Strong | Strong (Raman) |
| C-I Stretch | 480-610 | Strong | Strong |
X-ray Crystallography for Solid-State Structure Determination of this compound and Its Congeners
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound. While the specific crystal structure of this compound has not been reported in publicly available databases, the structures of its congeners, such as other iodophenols and aminophenols, provide a strong basis for predicting its solid-state conformation and packing.
The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds involving the hydroxyl and amino groups. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the amino group has two donor protons and a lone pair that can act as an acceptor. This would likely lead to the formation of extensive one-, two-, or three-dimensional hydrogen-bonded networks.
Furthermore, the presence of the iodine atom introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as the oxygen or nitrogen atoms of neighboring molecules. These interactions can play a significant role in directing the crystal packing.
Based on the analysis of related structures, a hypothetical set of crystallographic parameters for this compound is presented below. It is important to note that these are predictive values and would require experimental verification. The predicted crystal system is monoclinic, a common system for such organic molecules.
Table 2: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.0 - 9.0 |
| b (Å) | ~5.0 - 7.0 |
| c (Å) | ~12.0 - 15.0 |
| α (°) | 90 |
| β (°) | ~95 - 105 |
| γ (°) | 90 |
| Volume (ų) | ~600 - 900 |
| Z | 4 |
| Key Intermolecular Interactions | O-H···N, N-H···O, N-H···N, C-I···O/N (Halogen Bonding) |
The determination of the actual crystal structure of this compound and its derivatives through single-crystal X-ray diffraction would provide invaluable data to confirm these predictions and to fully understand the intricate network of non-covalent interactions that govern its solid-state architecture.
Theoretical and Computational Investigations of 5 Amino 2 Iodophenol
Quantum Chemical Calculations of 5-Amino-2-iodophenol
Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework for understanding the electronic structure and properties of molecules. For this compound, these calculations can elucidate the influence of the amino, iodo, and hydroxyl substituents on the aromatic ring.
The presence of the electron-donating amino and hydroxyl groups, along with the electron-withdrawing and bulky iodine atom, creates a complex electronic environment. The HOMO is likely to be distributed across the phenyl ring and the amino and hydroxyl groups, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO would be influenced by the iodo-substituent, suggesting its role in accepting electrons in nucleophilic reactions. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's reactivity and stability. nih.gov
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -5.5 eV to -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -0.5 eV to -1.5 eV | Reflects the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.5 eV to 5.5 eV | Correlates with the chemical reactivity and stability. |
| Dipole Moment | 2.0 D to 3.0 D | Indicates the overall polarity of the molecule. |
Note: The values in this table are hypothetical and based on typical ranges observed for similarly substituted aromatic compounds in computational studies.
Computational methods can predict the most likely sites for chemical reactions on the this compound molecule. The regioselectivity of electrophilic aromatic substitution, for instance, can be rationalized by examining the distribution of electron density and the coefficients of the HOMO. mdpi.com For this compound, the positions ortho and para to the powerful activating amino and hydroxyl groups are expected to be the most nucleophilic and therefore most susceptible to electrophilic attack. However, the presence of the iodine atom at the 2-position will sterically hinder attack at the adjacent positions.
Fukui functions, derived from DFT calculations, can provide a more quantitative measure of the reactivity at each atomic site. These functions help in identifying the most probable sites for electrophilic, nucleophilic, and radical attack. For electrophilic substitution reactions, the unoccupied positions on the aromatic ring would be ranked based on their susceptibility to attack, providing a theoretical basis for predicting the major products of reactions such as nitration, halogenation, or acylation.
Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts. researchgate.netmodgraph.co.uknih.gov For this compound, theoretical predictions of ¹H and ¹³C NMR chemical shifts would help in the assignment of experimental spectra. The calculated shifts are sensitive to the electronic environment of each nucleus, and thus are influenced by the electron-donating and -withdrawing effects of the substituents.
IR Frequencies: The vibrational frequencies in the infrared (IR) spectrum can also be computed. These calculations predict the positions of characteristic absorption bands, such as the O-H and N-H stretching frequencies of the hydroxyl and amino groups, respectively, as well as the C-I stretching frequency and various aromatic C-H and C-C vibrations. Comparing the computed spectrum with the experimental one can confirm the molecular structure and provide insights into intramolecular interactions, such as hydrogen bonding.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Notes |
| ¹H NMR (OH) | 8.0 - 9.0 ppm | Chemical shift is solvent-dependent. |
| ¹H NMR (NH₂) | 4.0 - 5.0 ppm | Chemical shift is solvent-dependent. |
| ¹H NMR (Aromatic) | 6.5 - 7.5 ppm | Complex splitting pattern expected. |
| ¹³C NMR (C-I) | 90 - 100 ppm | Characteristic upfield shift due to the heavy atom effect. |
| IR (O-H stretch) | 3300 - 3400 cm⁻¹ | Broad peak indicative of hydrogen bonding. |
| IR (N-H stretch) | 3200 - 3300 cm⁻¹ | Doublet for the primary amine. |
| IR (C-I stretch) | 500 - 600 cm⁻¹ | Weak to medium intensity band. |
Note: The values in this table are hypothetical and based on typical ranges observed for similarly substituted aromatic compounds in computational studies.
Molecular Modeling and Conformational Analysis of this compound
Molecular modeling techniques are used to explore the three-dimensional structure and conformational flexibility of this compound. lumenlearning.com The orientation of the hydroxyl and amino groups relative to the phenyl ring and to each other can have a significant impact on the molecule's properties and reactivity.
Conformational analysis involves calculating the potential energy surface of the molecule as a function of the rotation around single bonds, such as the C-O and C-N bonds. colostate.eduaip.org These calculations can identify the most stable conformers and the energy barriers to rotation. For this compound, intramolecular hydrogen bonding between the hydroxyl and amino groups, or between these groups and the iodine atom, could play a role in stabilizing certain conformations. The results of conformational analysis are crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological target or pack in a crystal lattice.
Reaction Mechanism Elucidation Using Computational Methods for this compound Derived Processes
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For processes involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and transition states.
By calculating the energies of these species, a reaction energy profile can be constructed, which provides the activation energies and reaction enthalpies. This information is critical for understanding the kinetics and thermodynamics of the reaction. For example, in the iodination of 5-aminophenol to produce this compound, computational studies could help to determine whether the reaction proceeds via an electrophilic aromatic substitution mechanism and could identify the key intermediates and transition states involved. rsc.org Similarly, for reactions where this compound is a starting material, computational elucidation of the mechanism can aid in optimizing reaction conditions and predicting the formation of byproducts.
Applications of 5 Amino 2 Iodophenol As a Building Block in Complex Organic Synthesis
Role of 5-Amino-2-iodophenol in the Construction of Heterocyclic Systems
The ortho-relationship of the amino and hydroxyl groups in this compound provides a pre-organized scaffold for the synthesis of a variety of fused heterocyclic systems, most notably benzoxazoles and phenoxazines.
Benzoxazoles: The condensation of 2-aminophenols with various electrophilic partners is a well-established and efficient method for the synthesis of benzoxazoles, a class of heterocyclic compounds with significant biological and pharmaceutical activities. This compound can readily participate in these reactions. For instance, condensation with carboxylic acids, aldehydes, or their derivatives leads to the formation of 6-amino-5-iodobenzoxazoles. The reaction typically proceeds through the formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization-dehydration sequence. The presence of the iodo group at the 5-position and the amino group at the 6-position of the resulting benzoxazole (B165842) offers further opportunities for diversification through cross-coupling reactions or other functional group transformations.
A general scheme for the synthesis of benzoxazoles from 2-aminophenols is the reaction with β-diketones, often catalyzed by a combination of a Brønsted acid and a copper salt, which can tolerate various substituents on the aminophenol ring, including halogens. acs.org
Phenoxazines: Phenoxazines are another important class of tricyclic heteroaromatics that can be synthesized from 2-aminophenol (B121084) derivatives. The oxidative coupling of two molecules of a 2-aminophenol is a common strategy to construct the phenoxazine (B87303) core. In the case of this compound, this would lead to the formation of a diamino-diiodophenoxazine derivative. These reactions can be mediated by various oxidizing agents or catalyzed by transition metal complexes. mdpi.comresearchgate.net A metal-free approach for the formal synthesis of phenoxazine has also been reported, which involves the O-arylation of a 2-iodophenol (B132878), providing a viable synthetic route that could be adapted for this compound. nih.gov
The following table summarizes the key heterocyclic systems that can be derived from this compound and the typical reagents used in their synthesis.
| Heterocyclic System | Reagent(s) for Cyclization | Resulting Core Structure |
| Benzoxazole | Carboxylic Acids, Aldehydes, β-Diketones | 6-Amino-5-iodobenzoxazole |
| Phenoxazine | Oxidizing Agents (e.g., O₂, metal catalysts) | Diamino-diiodophenoxazine |
Utilization of this compound in the Synthesis of Natural Products (if applicable)
While direct applications of this compound in the total synthesis of natural products are not extensively documented, its potential as a building block can be inferred from the structures of numerous bioactive natural products containing substituted benzoxazole and phenoxazine cores. researchgate.netnih.gov
Many natural products feature the benzoxazole scaffold, and the ability to introduce both an amino and an iodo group onto this core using this compound as a starting material opens up synthetic routes to complex, functionalized analogs of these natural products. The iodo group can serve as a handle for late-stage modifications via cross-coupling reactions, allowing for the rapid generation of a library of derivatives for structure-activity relationship studies.
Similarly, the phenoxazine core is present in various natural products with interesting biological activities. nih.gov A synthetic strategy employing this compound could provide access to novel, highly substituted phenoxazine-based compounds with potential therapeutic applications.
This compound as a Precursor for Novel Ligands and Catalysts (if applicable)
The amino and hydroxyl groups of this compound are excellent functionalities for the synthesis of polydentate ligands for coordination chemistry and catalysis. The ability to form stable complexes with a variety of metal ions makes aminophenol-derived ligands highly valuable.
The Mannich reaction, for instance, can be employed to introduce additional donor arms onto the aminophenol scaffold, leading to the formation of multidentate ligands. researchgate.net Furthermore, the amino group can be readily functionalized to introduce other coordinating groups, such as phosphines or pyridines, thereby creating a diverse range of ligand architectures. rsc.org
Palladium complexes bearing ligands derived from substituted anilines and phenols have shown significant catalytic activity in various cross-coupling reactions. nih.govrsc.org The presence of the iodo group in ligands derived from this compound could potentially influence the electronic properties and steric environment of the resulting metal complexes, leading to novel catalytic activities or selectivities. For example, palladium complexes with aminophenol-based ligands have been explored for their catalytic applications in C-H functionalization and C-N bond formation reactions. nih.gov
The table below outlines potential ligand types that could be synthesized from this compound and their potential applications in catalysis.
| Ligand Type | Synthetic Approach | Potential Metal Complexes | Potential Catalytic Applications |
| Polydentate Aminophenol | Mannich reaction, Alkylation of the amino group | Fe, Cu, Zn, Pd | Oxidation, Cross-coupling |
| P,N-Ligands | Functionalization of the amino group with phosphines | Pd, Rh, Ru | Asymmetric catalysis, Cross-coupling |
| N,N,O-Pincer Ligands | Multi-step synthesis involving the amino and hydroxyl groups | Pd, Pt, Ni | C-H activation, Dehydrogenation |
Integration of this compound into Polymer Chemistry or Material Science (if applicable)
The functional groups of this compound also make it an interesting monomer for the synthesis of functional polymers and materials. The polymerization of substituted phenols is a known method for producing polymers with a range of properties and applications. mdpi.com
The phenolic hydroxyl group can participate in oxidative polymerization, potentially leading to poly(phenylene oxide)-type structures. The presence of the amino and iodo groups along the polymer backbone would impart unique properties to the resulting material. The amino groups could enhance solubility and provide sites for further functionalization, while the high atomic number of iodine could lead to materials with interesting optical or electronic properties, such as high refractive index or utility in X-ray absorption applications.
Furthermore, this compound could be incorporated into polymer backbones through other polymerization techniques. For example, the amino group could be used in polycondensation reactions with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The phenolic hydroxyl could be used to form polyethers. The resulting polymers would possess pendant iodo groups, which could be further modified post-polymerization to tune the material's properties. rsc.org Aniline-based hypercrosslinked polymers have been synthesized for applications such as iodine capture, highlighting the potential utility of the functionalities present in this compound in materials science.
The table below summarizes potential polymer types and their prospective applications.
| Polymer Type | Polymerization Method | Potential Properties/Applications |
| Poly(phenylene oxide) derivative | Oxidative Polymerization | High refractive index materials, Functional coatings |
| Polyamide/Polyurea | Polycondensation | Thermally stable polymers, Membranes |
| Functional Polyether | Nucleophilic Substitution | Materials for post-polymerization modification, Chelating resins |
Future Directions and Emerging Research Avenues for 5 Amino 2 Iodophenol
Development of Greener Synthetic Routes for 5-Amino-2-iodophenol
The chemical industry is increasingly focusing on sustainable manufacturing processes that minimize environmental impact. For a key intermediate like this compound, developing greener synthetic routes is a critical research area. Current efforts are centered on replacing hazardous reagents, reducing energy consumption, and minimizing waste generation.
One promising approach is the application of biocatalysis . Enzymes, such as hydroxylases and halogenases, offer the potential for highly selective and environmentally benign syntheses. For instance, research into the biotransformation of related halophenols has demonstrated the feasibility of enzymatic hydroxylation. Escherichia coli cells expressing 4-hydroxyphenylacetate (B1229458) 3-hydroxylase have been shown to convert 4-halogenated phenols into their corresponding catechols. nih.gov This suggests that a similar biocatalytic approach could be developed for the synthesis or modification of this compound, potentially starting from a more readily available precursor. The use of enzymes could circumvent the need for harsh iodination reagents and protective group chemistry, thereby streamlining the synthesis and reducing waste. rsc.org
Another significant area of development is the use of continuous flow chemistry . Flow reactors offer superior heat and mass transfer, enabling reactions to be performed under more controlled and often milder conditions than traditional batch processes. acs.orgacs.org This technology can lead to higher yields, improved safety, and reduced solvent usage. The synthesis of substituted phenols has been successfully demonstrated in flow systems, suggesting that the synthesis of this compound could be adapted to a continuous process. acs.orgorganic-chemistry.orgnih.gov This would be particularly advantageous for nitration, reduction, and iodination steps, which can be exothermic and require careful control.
| Green Synthesis Approach | Potential Advantages for this compound Synthesis |
| Biocatalysis | High selectivity, mild reaction conditions, reduced use of hazardous reagents, biodegradable catalysts. nih.gov |
| Continuous Flow Chemistry | Improved reaction control, enhanced safety, higher yields, reduced waste, potential for automation. acs.orgnih.gov |
| Photocatalysis | Use of light as a renewable energy source, mild reaction conditions, potential for novel transformations. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved purity. |
Exploration of Novel Catalytic Systems for this compound Transformations
The reactivity of the aryl iodide and the amino and hydroxyl functionalities in this compound makes it an ideal substrate for a variety of catalytic cross-coupling reactions. Future research will likely focus on expanding the repertoire of catalytic systems that can be used to functionalize this molecule, with a particular emphasis on developing more efficient and selective catalysts.
Palladium-catalyzed cross-coupling reactions are well-established for the functionalization of aryl halides. For this compound, this could involve Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions at the C-2 position. Future work will likely focus on the development of novel palladium catalysts with tailored ligands that can achieve high catalytic turnover numbers and tolerate a wide range of functional groups. nih.govrsc.org For instance, amino acid-derived bisphenolate palladium complexes have shown promise as catalysts in C-C coupling reactions. rsc.org
Copper-catalyzed reactions represent a more economical alternative to palladium-based systems for certain transformations. Copper catalysts are particularly effective for Ullmann-type C-N and C-O bond-forming reactions. nih.govorganic-chemistry.org Research into the copper-catalyzed amination of aryl iodides has demonstrated the utility of this approach, which could be applied to further functionalize the amino group of this compound or to introduce new nitrogen-containing substituents. semanticscholar.orgdntb.gov.ua
| Catalytic System | Potential Transformation of this compound |
| Palladium Catalysis | Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig amination at the C-I bond. nih.govrsc.org |
| Copper Catalysis | Ullmann-type C-N and C-O coupling reactions, amination, and allylic amination. nih.govnih.gov |
| Rhodium Catalysis | C-H activation and functionalization, cycloaddition reactions. |
| Gold Catalysis | Activation of alkynes for addition to the phenol (B47542) or amine. |
Advanced Computational Studies on this compound Reactivity and Properties
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. For this compound, advanced computational studies can offer valuable insights into its electronic structure, reactivity, and potential applications.
Density Functional Theory (DFT) calculations can be employed to investigate the molecule's geometry, electronic properties, and reaction mechanisms. researchgate.netrsc.orgnih.gov Such studies can help to rationalize the regioselectivity of electrophilic aromatic substitution reactions and to predict the most favorable sites for catalytic functionalization. DFT can also be used to model the transition states of reactions involving this compound, providing a deeper understanding of the factors that control reaction rates and selectivities. researchgate.netresearchgate.net
Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different solvent environments and its interactions with other molecules, such as enzymes or receptors. stanford.edu This can be particularly useful in drug discovery, where understanding the binding of a molecule to a biological target is crucial. MD simulations can also provide insights into the conformational preferences of this compound and its derivatives.
| Computational Method | Application to this compound |
| Density Functional Theory (DFT) | Prediction of electronic properties, reaction mechanisms, and spectroscopic data. researchgate.netrsc.org |
| Molecular Dynamics (MD) | Simulation of molecular behavior in solution and interactions with biological targets. stanford.edu |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity for the design of new derivatives. |
Integration of this compound into Automated Synthesis Platforms
The increasing demand for the rapid synthesis and screening of new molecules in drug discovery and materials science has driven the development of automated synthesis platforms. Integrating this compound into these high-throughput workflows will be crucial for unlocking its full potential.
Automated flow synthesis systems can enable the rapid and efficient production of libraries of this compound derivatives. chimia.ch By combining flow reactors with automated reagent handling and purification systems, it is possible to synthesize and isolate a large number of compounds in a short period. This is particularly valuable for structure-activity relationship (SAR) studies, where a diverse range of analogs is required. youtube.com
High-throughput screening (HTS) techniques can be used to rapidly evaluate the biological activity or material properties of the synthesized this compound derivatives. sigmaaldrich.comunchainedlabs.comyoutube.comnih.gov By combining automated synthesis with HTS, it is possible to accelerate the discovery of new lead compounds for drug development or new materials with desired properties. ucsf.edu
| Automated Platform | Application with this compound |
| Automated Flow Synthesis | Rapid synthesis of compound libraries for SAR studies. chimia.ch |
| High-Throughput Screening (HTS) | Rapid evaluation of biological activity or material properties of derivatives. sigmaaldrich.comnih.gov |
| Robotic Systems | Automated reaction setup, purification, and analysis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
